![molecular formula C21H21N3O2 B2907664 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one CAS No. 1797874-88-4](/img/structure/B2907664.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a complex organic compound that exhibits intriguing structural elements, combining a pyrido[4,3-d]pyrimidine core with a 2-methoxynaphthalene moiety. This unique combination is of significant interest in various fields, particularly due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyrido[4,3-d]pyrimidine core.
Introduction of the 2-methoxynaphthalene moiety.
Coupling of the two fragments under conditions like palladium-catalyzed cross-coupling or other suitable reactions.
Industrial Production Methods
For large-scale production, optimizing yield and purity is crucial. Methods often employ high-efficiency catalysts and environmentally friendly solvents. Techniques like continuous flow chemistry might be used to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation, leading to products that may include additional oxygen-containing functional groups.
Reduction: : Reduction reactions might yield derivatives with altered oxidation states.
Substitution: : The aromatic nature allows for electrophilic and nucleophilic substitution reactions, introducing various substituents into the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 or H2O2 under controlled conditions.
Reduction: : Hydrogenation catalysts such as Pd/C.
Substitution: : Halogenating agents, nucleophiles like amines or thiols, and catalysts for specific reactions.
Major Products
Oxidation: : May produce hydroxylated derivatives.
Reduction: : Could yield saturated or partially saturated analogs.
Substitution: : Diverse derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
The compound's unique structure makes it a versatile intermediate in synthetic organic chemistry, useful in constructing more complex molecules.
Biology
Research into its biological activity has revealed potential applications in targeting specific enzymes or receptors. It may also serve as a scaffold for developing bioactive molecules.
Medicine
There is ongoing investigation into its potential as a lead compound for drug discovery, particularly in areas such as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
Due to its chemical stability and functional groups, it might be applied in the development of novel materials or as a key component in industrial processes.
Mecanismo De Acción
Molecular Targets and Pathways
The precise mechanism by which this compound exerts its effects is still under investigation. its interaction with molecular targets, such as enzymes or receptors, suggests it can modulate biochemical pathways. Its naphthalene and pyrido[4,3-d]pyrimidine groups likely play crucial roles in binding and activity.
Comparación Con Compuestos Similares
When compared to other compounds with similar structural motifs:
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-hydroxy-1-naphthyl)propan-1-one: : The methoxy group in the target compound might enhance lipophilicity and alter pharmacokinetics compared to the hydroxyl derivative.
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-nitronaphthalen-1-yl)propan-1-one: : The electron-donating methoxy group contrasts with the electron-withdrawing nitro group, likely affecting electronic properties and reactivity.
Unique Aspects
The presence of both a pyrido[4,3-d]pyrimidine core and a methoxynaphthalene moiety makes the compound distinct, providing a unique pharmacophore for drug design.
Conclusion
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one represents an interesting candidate in chemical research, with potential applications spanning various scientific disciplines
Propiedades
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-8-6-15-4-2-3-5-17(15)18(20)7-9-21(25)24-11-10-19-16(13-24)12-22-14-23-19/h2-6,8,12,14H,7,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXBFYFGDOXOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B2907581.png)
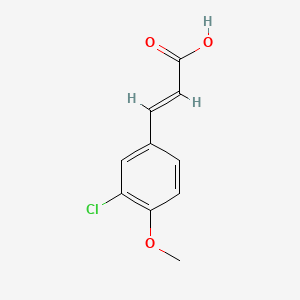

![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2907585.png)
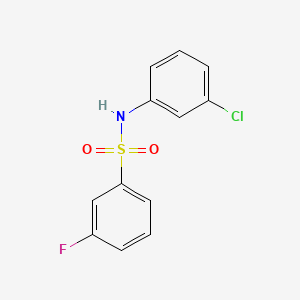
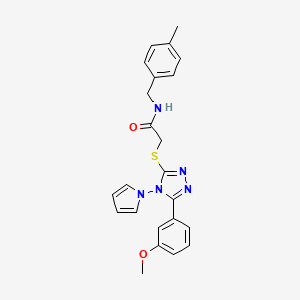
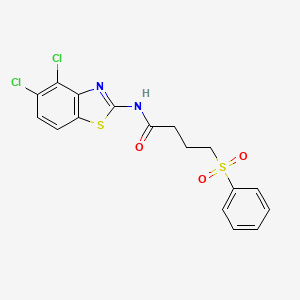
![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2907593.png)
![3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)
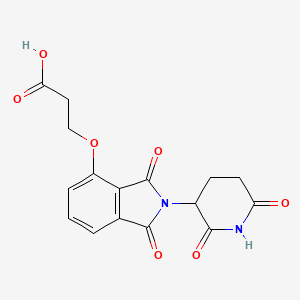
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2907597.png)
![N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2907599.png)
![4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907602.png)

